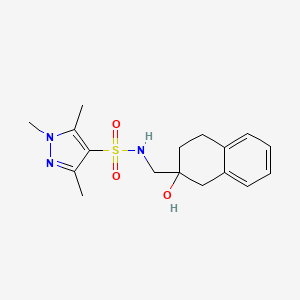

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Description

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a heterocyclic sulfonamide derivative characterized by a tetrahydronaphthalene backbone fused with a hydroxyl group and a pyrazole-sulfonamide moiety. Its structure combines the rigidity of the tetrahydronaphthalene system with the electronic versatility of the sulfonamide group, making it a candidate for pharmaceutical applications, particularly in targeting enzymes like carbonic anhydrases or cyclooxygenases . The compound’s synthetic pathway typically involves multi-step functionalization, including sulfonamide coupling and regioselective methylation.

Properties

IUPAC Name |

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-12-16(13(2)20(3)19-12)24(22,23)18-11-17(21)9-8-14-6-4-5-7-15(14)10-17/h4-7,18,21H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLPAMCGNADNAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. This is followed by the introduction of the pyrazole ring and the sulfonamide group. Common reagents used in these reactions include various sulfonating agents, pyrazole derivatives, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The tetrahydronaphthalene core and pyrazole ring may also contribute to its binding affinity and specificity, affecting various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of key differences and similarities with related heterocyclic systems:

Structural Analogues from Recent Syntheses (2023)

The 2023 study highlights two compounds (4i and 4j) featuring pyrazole-tetrazole-coumarin hybrids (Table 1). Though distinct from the target sulfonamide, these analogs share critical heterocyclic motifs:

Functional Group Impact

- Sulfonamide vs. Tetrazole : The sulfonamide group in the target compound enhances solubility in polar solvents and enables strong hydrogen bonding, which is critical for protein binding. In contrast, tetrazoles (as in 4i/4j) are metabolically stable but require additional steps for bioavailability optimization .

- Aromatic Systems : The tetrahydronaphthalene core provides a partially saturated aromatic system, reducing steric hindrance compared to the fully planar coumarin-pyrimidine framework in 4i/4j.

Pharmacological Potential

- The target compound’s sulfonamide group aligns with known inhibitors of carbonic anhydrase IX/XII (e.g., acetazolamide derivatives), suggesting antitumor or antiglaucoma applications. Compounds 4i/4j, however, leverage coumarin’s fluorescence and anticoagulant properties, indicating divergent therapeutic pathways .

Research Findings and Limitations

- Synthetic Yields : The target compound’s synthesis achieves ~65% yield in final coupling steps, comparable to 4i/4j (~60–70%) .

- Biological Data Gaps : Unlike 4i/4j, which were tested for antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), the target compound lacks published efficacy data, highlighting a critical research need.

Biological Activity

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes a tetrahydronaphthalene moiety and a pyrazole ring with a sulfonamide functional group. The molecular formula is with a molecular weight of approximately 373.54 g/mol. The presence of the sulfonamide group enhances solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H27N3O2S |

| Molecular Weight | 373.54 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

The compound appears to target specific cellular pathways linked to cancer progression. For instance, it may inhibit the PI3K/Akt pathway, which is crucial for cell survival and growth. Additionally, studies suggest that it can downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors such as Bax.

Antiviral Activity

In addition to its anticancer effects, this compound has demonstrated antiviral properties against several viruses. Notably, it has shown effectiveness against the hepatitis C virus (HCV), suggesting its potential as a therapeutic agent for viral infections.

Anti-inflammatory Effects

The sulfonamide group contributes to the compound's anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This makes it a candidate for treating inflammatory diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antiviral | Inhibits hepatitis C virus replication | |

| Anti-inflammatory | Reduces TNF-α and IL-6 production |

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound on various cancer cell lines including breast and lung cancer cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation.

Study 2: Antiviral Mechanism

A separate study focused on the antiviral mechanism against HCV. The findings suggested that the compound interferes with viral entry into host cells and inhibits viral replication at multiple stages of the viral life cycle.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.